N-[(2-bromophenyl)methyl]-2-methylfuran-3-carboxamide
Overview
Description
N-[(2-bromophenyl)methyl]-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromophenyl group attached to a furan ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-2-methylfuran-3-carboxamide typically involves the reaction of 2-bromobenzylamine with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of iodophenyl derivatives.
Oxidation Reactions: Formation of furan-2,3-dione derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of certain enzymes, leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
- 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile
- N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide
Uniqueness
N-[(2-bromophenyl)methyl]-2-methylfuran-3-carboxamide stands out due to its unique combination of a bromophenyl group and a furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methylfuran-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-9-11(6-7-17-9)13(16)15-8-10-4-2-3-5-12(10)14/h2-7H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYJSKINQMYKOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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